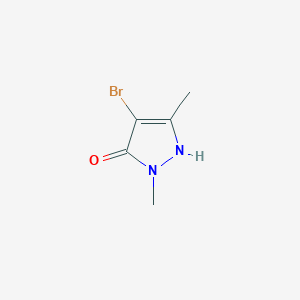

4-bromo-1,3-dimethyl-1H-pyrazol-5-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

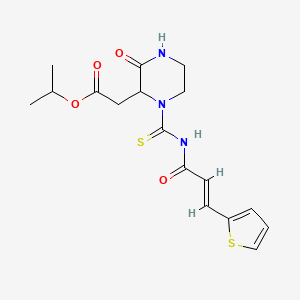

“4-bromo-1,3-dimethyl-1H-pyrazol-5-ol” is a chemical compound with the empirical formula C6H9O1N2Br1 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are related compounds that have been synthesized. For instance, 4-bromo-1-(2-chloroethyl)-1H-pyrazole was prepared from 4-bromopyrazole . Additionally, 1,4′-bipyrazoles were synthesized from 4-bromopyrazole .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 191.03 and a melting point of 140-145 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Kinetic Studies in Synthesis

A kinetic study conducted by Wang, M.-L., Brahmayya, M., & Hsieh, Y.-M. (2015) explored the synthesis of a related compound, 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, which is closely related to 4-bromo-1,3-dimethyl-1H-pyrazol-5-ol. This research demonstrated the reaction of 3,5-dimethyl pyrazole with bromo compounds under phase transfer catalysis and ultrasonic irradiation, providing insights into reaction kinetics and the influence of various factors like agitation speed and catalyst amount (Wang, Brahmayya, & Hsieh, 2015).

Synthesis and Characterization

Sherkar, V., & Bhandarkar, S. (2015) conducted a study on the synthesis and characterization of 4-bromo-1-hydroxynaphthalen-2-yl derivatives, including 3-(4-bromo-1-hydroxynaphthalen-2-yl)-5-aryl-1-substituted-pyrazoles. This work included an analysis of the antimicrobial activities of the synthesized compounds, showcasing their potential in microbiology and pharmacology (Sherkar & Bhandarkar, 2015).

Novel Antipsychotic Agents

Wise, L. D., et al. (1987) explored the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including compounds related to this compound. This research highlighted the potential antipsychotic properties of these compounds, noting their unique interaction with dopamine receptors compared to existing antipsychotic drugs (Wise et al., 1987).

Tautomerism Studies

Trofimenko, S., et al. (2007) examined the tautomerism of 4-bromo-1H-pyrazoles in both solid state and solution. Their study, focusing on a range of 4-bromo-1H-pyrazoles, provides crucial insights into the tautomerism behavior of such compounds, which is significant in understanding their chemical properties and reactions (Trofimenko et al., 2007).

Synthesis for Functionalization

Kleizienė, N., et al. (2009) explored the synthesis of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, a compound closely related to this compound. This research provided detailed spectroscopic data and discussed the potential of bromo(hetero)arenes as valuable starting materials for further functionalization, highlighting their role in organic synthesis (Kleizienė et al., 2009).

Oxidation of Amines and Sulfides

Baumstark, A. L., & Chrisope, D. R. (1981) researched the oxidation of tertiary amines and sulfides using a related compound, 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole. This study contributes to the understanding of the reactivity and application of bromo-substituted pyrazoles in oxidation reactions (Baumstark & Chrisope, 1981).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

This compound is part of a unique collection of chemicals provided for early discovery researchers

Mode of Action

It is known that pyrazole derivatives can have diverse pharmacological effects . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrazole derivatives are known to have a broad range of chemical and biological properties , suggesting that they may interact with multiple pathways

Result of Action

As a pyrazole derivative, it may have diverse pharmacological effects . .

Eigenschaften

IUPAC Name |

4-bromo-2,5-dimethyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-3-4(6)5(9)8(2)7-3/h7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKIBPZYSQAPTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-((3-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2477374.png)

![9-((2-(Trifluoromethoxy)phenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2477376.png)

![1-(8-Phenyl-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one](/img/structure/B2477380.png)

![N-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-2-fluoropyridine-3-sulfonamide](/img/structure/B2477384.png)

![N-(Dimethylsulfamoyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methylazetidin-3-amine](/img/structure/B2477385.png)

![3,4-dichloro-1-[(4-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2477386.png)

![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2477388.png)

![3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one](/img/no-structure.png)